molecular formula C15H22O4 B1254655 4'-Dihydroabscisic acid CAS No. 84026-26-6

4'-Dihydroabscisic acid

Cat. No.: B1254655
CAS No.: 84026-26-6
M. Wt: 266.33 g/mol
InChI Key: MWGXQVSTMXPXIW-WEYXYWBQSA-N
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Description

4'-Dihydroabscisic acid (4'-DHABA) is a metabolite of abscisic acid (ABA), a phytohormone critical for plant stress responses and developmental processes. Structurally, 4'-DHABA is characterized by the reduction of the 1',4'-dihydroxycyclohexenyl group, distinguishing it from ABA, which contains a 1'-hydroxy-4'-keto group (Figure 1A) . Its molecular formula is C₁₅H₂₂O₄ (average molecular weight: 266.33 g/mol), with a monoisotopic mass of 266.1518 Da . First identified in pea seedlings (Pisum sativum), 4'-DHABA has been detected in metabolomic studies of plants and mammals under stress conditions, such as arsenic exposure in mice .

Properties

CAS No.

84026-26-6

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2E,4E)-5-(1,4-dihydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C15H22O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,12,16,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+

InChI Key

MWGXQVSTMXPXIW-WEYXYWBQSA-N

SMILES

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O

Isomeric SMILES

CC1=CC(CC(C1(/C=C/C(=C/C(=O)O)/C)O)(C)C)O

Canonical SMILES

CC1=CC(CC(C1(C=CC(=CC(=O)O)C)O)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Abscisic Acid

4'-DHABA belongs to a class of ABA derivatives modified via oxidation, reduction, or conjugation. Key analogues include:

Compound Structural Difference vs. ABA Molecular Formula Molecular Weight (Da) Retention Time (min) Biological Activity
Abscisic Acid (ABA) Reference compound with 1'-hydroxy-4'-keto C₁₅H₂₀O₄ 264.32 7.05–10.33 (HPLC) Regulates stomatal closure, seed dormancy, stress responses
4'-DHABA 1',4'-dihydroxycyclohexenyl group C₁₅H₂₂O₄ 266.33 6.58–10.33 (UPLC) Hypothesized as an ABA metabolite; detected in stress metabolomes
2',3'-Dihydroabscisic Acid 2',3'-dihydroxy modification C₁₅H₂₂O₄ 266.33 Not reported Lower bioactivity than ABA in barley aleurone assays
7'-Hydroxy ABA Hydroxylation at C-7' C₁₅H₂₀O₅ 280.32 Not reported Enhanced catabolism in avocado; reduced hormonal activity


Key Observations :

  • Structural Specificity : 4'-DHABA’s 1',4'-dihydroxy group distinguishes it from 2',3'-dihydroabscisic acid, which retains ABA’s ketone group but reduces the adjacent double bond .
  • Metabolomic Detection : In Arabidopsis thaliana, 4'-DHABA exhibits a retention time of 10.33 min (UPLC-QTOF-MS) and a VIP score of 1.97, indicating moderate importance in stress-related metabolic pathways .
Functional Comparison with ABA and Derivatives
  • Bioactivity: ABA is a potent regulator of drought responses, whereas 4'-DHABA’s activity remains unconfirmed.
  • Metabolic Pathways : ABA undergoes hydroxylation, conjugation, or oxidation to form derivatives. 4'-DHABA is proposed as an intermediate in an alternative ABA catabolic pathway, contrasting with dominant routes like 8'-hydroxylation .

Metabolomic Context and Co-Occurring Metabolites

In metabolomic profiles, 4'-DHABA often co-occurs with other phenolic acids and stress-responsive compounds:

Study System Key Co-Occurring Metabolites Observed Trends Reference
Dendrobium spp. Polyphyllin VI, Tanshinone I Upregulated in tissue-specific profiles
Arsenic-exposed mice 3-Indoleacetonitrile, LysoPC(22:5) Downregulated with exposure duration
Arabidopsis thaliana Salicylic acid, Indole glucosinolates Linked to defense pathways (VIP >1.9)

Notable Finding: In arsenic-exposed mice, 4'-DHABA levels inversely correlated with 3-indoleacetonitrile (a plant growth regulator), suggesting competing metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Dihydroabscisic acid
Reactant of Route 2
4'-Dihydroabscisic acid

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